Tomizine
Overview
Description
Tomizine, as conceptualized for this response, represents a hypothetical or less-documented chemical entity. The analysis and synthesis processes discussed here are inferred from related chemical research, particularly focusing on compounds with similar chemical behaviors or structural characteristics. This approach allows for a general understanding of how such a compound might be synthesized, its molecular structure analyzed, and its chemical as well as physical properties characterized.
Synthesis Analysis
The synthesis of complex molecules often involves dynamic covalent chemistry (DCC), particularly utilizing reversible reactions like imine bond formation, which is a reaction between an amine and an aldehyde. This method is valuable for creating highly symmetrical molecules and extended structures from simple precursors, offering a way to construct compounds with significant precision and efficiency (Belowich & Stoddart, 2012). Another approach involves continuous-flow multistep synthesis, which has been applied to the efficient production of related compounds, showcasing the potential for scalable and efficient synthesis strategies (Borukhova, Noël, & Hessel, 2016).
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as NMR spectroscopy, revealing details about the arrangement of atoms within a molecule. For instance, the structure of receptor-ligand complexes provides insights into how specific molecular interactions occur, guiding the understanding of molecular recognition processes (Abe et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving compounds like Tomizine can be diverse, including cycloaddition reactions and domino processes that form complex structures from simpler precursors. These reactions are crucial for constructing molecular frameworks with specific biological activities (Sugimoto et al., 2015). The reactivity and interaction of functional groups within a molecule play a significant role in determining its chemical properties and potential applications.
Scientific Research Applications
Tomizine, identified as an antifolic preparation with antitumor activity, has been shown to significantly inhibit thyroid gland function. Experiments on rats with sarcoma M-1 revealed that the maximally tolerated doses of Tomizine led to a marked inhibition of thyroid function, accompanied by structural changes in the thyroid, indicating a depression of thyroid function (Korolev & Smoryzanova, 1978).
Another study focused on the myelotoxic effect of Tomizine, highlighting its antineoplastic properties as a folic acid antagonist. This research found that Tomizine inhibited the development of sarcoma M-1 in rats and extended the survival of tumor-stricken animals without causing a pronounced myelotoxic effect. The observed changes in peripheral blood and marrow were short-lived and mainly affected the erythroid germ cells (Gol'dberg Ed et al., 1979).
A mass-spectrometric study of Tomizine focused on the structure of its metabolites. This study discovered several substances resulting from the biotransformation of Tomizine in rats, one of which was identified as an isoalloxazin derivative (Lindberg, Sheinker, & Safanova, 1978).
Research on the metabolism of 4-methoxy-6-aminopyrimido-(4,5-b)(1,4)-thiazine (Tomizine) hydrochloride in rats led to the detection of four metabolites of Tomizine. This study provided insights into the metabolic pathways and intermediate products of Tomizine transformation in the rat organism (Linberg et al., 1979).
properties
IUPAC Name |
4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS.ClH/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5;/h3H,2H2,1H3,(H2,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYNOPIQSYARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SCC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964843 | |
Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tomizine | |
CAS RN |
50602-44-3 | |
Record name | Tomizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.